molecular formula C21H21N3O3S B11225666 N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

N-(2-(2,3-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-methylbenzamide

Cat. No.: B11225666
M. Wt: 395.5 g/mol
InChI Key: XYUVFKYPOKBBEZ-UHFFFAOYSA-N
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Description

N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, which is known for its biological and chemical significance.

Preparation Methods

The synthesis of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2,3-dimethylphenyl hydrazine with a suitable thieno[3,4-c]pyrazole precursor under controlled conditions. The reaction is often carried out in an organic solvent such as acetone, with heating and stirring to facilitate the formation of the desired product .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[2-(2,3-dimethylphenyl)-5,5-dioxido-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Similar compounds include other thieno[3,4-c]pyrazole derivatives, such as:

These compounds share structural similarities but differ in their substituents, which can lead to variations in their chemical and biological properties

Properties

Molecular Formula

C21H21N3O3S

Molecular Weight

395.5 g/mol

IUPAC Name

N-[2-(2,3-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-methylbenzamide

InChI

InChI=1S/C21H21N3O3S/c1-13-7-9-16(10-8-13)21(25)22-20-17-11-28(26,27)12-18(17)23-24(20)19-6-4-5-14(2)15(19)3/h4-10H,11-12H2,1-3H3,(H,22,25)

InChI Key

XYUVFKYPOKBBEZ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=CC(=C4C)C

Origin of Product

United States

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